molecular formula C13H11N3 B8639881 2-Indazol-1-yl-aniline

2-Indazol-1-yl-aniline

Cat. No.: B8639881
M. Wt: 209.25 g/mol
InChI Key: YVYFUHXQFCRFFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Indazol-1-yl-aniline is a heterocyclic compound that features an indazole ring fused to an aniline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The indazole ring is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Indazol-1-yl-aniline typically involves the formation of the indazole ring followed by its attachment to an aniline moiety. One common method starts with the cyclization of 2-nitrobenzaldehyde with hydrazine to form the indazole ring. This intermediate is then reduced and coupled with aniline under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) and solvents like ethanol are often employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Indazol-1-yl-aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .

Scientific Research Applications

2-Indazol-1-yl-aniline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in developing new therapeutic agents for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism of action of 2-Indazol-1-yl-aniline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: 2-Indazol-1-yl-aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an indazole ring with an aniline moiety makes it a versatile compound for various applications in medicinal chemistry and other fields .

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

2-indazol-1-ylaniline

InChI

InChI=1S/C13H11N3/c14-11-6-2-4-8-13(11)16-12-7-3-1-5-10(12)9-15-16/h1-9H,14H2

InChI Key

YVYFUHXQFCRFFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN2C3=CC=CC=C3N

Origin of Product

United States

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